2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring and a quinazolinone moiety
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting alpha1-adrenergic receptors, which are involved in various neurological and cardiovascular conditions.
Biological Studies: It is used in biological assays to study receptor-ligand interactions and to evaluate its pharmacokinetic properties.
Chemical Research: The compound serves as a model structure for studying the synthesis and reactivity of quinazolinone derivatives.
Preparation Methods
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with 1-chloro-4-nitrobenzene to form 4-(3-methoxyphenyl)piperazine.
Cyclization to Form Quinazolinone: The piperazine intermediate is then reacted with 2-amino-4,7-dimethylquinazoline in the presence of a suitable catalyst to form the desired quinazolinone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated physiological effects.
Comparison with Similar Compounds
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used to treat benign prostatic hyperplasia, it shares a similar mechanism of action but differs in its chemical composition.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-11-18-20(19(26)12-14)15(2)22-21(23-18)25-9-7-24(8-10-25)16-5-4-6-17(13-16)27-3/h4-6,13-14H,7-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWANXAZSHLZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.